![molecular formula C7H5NO2 B1611247 Pyridine-3,5-dicarbaldehyde CAS No. 6221-04-1](/img/structure/B1611247.png)
Pyridine-3,5-dicarbaldehyde
Overview
Description
Pyridine-3,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two aldehyde groups are attached to the 3rd and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-3,5-dimethanol using oxidizing agents such as manganese dioxide or chromium trioxide. Another method includes the Vilsmeier-Haack reaction, where pyridine-3,5-dicarboxylic acid is treated with a formylating agent like phosphorus oxychloride and dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to pyridine-3,5-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield pyridine-3,5-dimethanol.
Condensation: It can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Condensation: Reactions with primary amines are often carried out in the presence of a mild acid catalyst.
Major Products
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Pyridine-3,5-dimethanol.
Condensation: Schiff bases and related imine derivatives.
Scientific Research Applications
Chemistry
Pyridine-3,5-dicarbaldehyde serves as a crucial building block for synthesizing complex organic molecules and coordination compounds. Its ability to form Schiff bases through condensation reactions with amines is particularly noteworthy, facilitating the development of new materials with tailored properties.
Biology
This compound is significant in biological research due to its role as a precursor for biologically active molecules. It has been studied for its potential in drug development, especially as an enzyme inhibitor and receptor modulator.
Medicine
Research indicates that this compound may have therapeutic potential:
- Antimicrobial Activity : Studies have shown that it exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, suggesting its use in developing new antibiotics .
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, indicating potential applications in reducing oxidative stress .
- Enzyme Inhibition : The compound has shown competitive inhibition of aldose reductase, an enzyme linked to diabetic complications, highlighting its therapeutic potential in managing diabetes-related conditions .
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of pyridine derivatives, including this compound. The results indicated significant inhibition of Gram-positive bacteria at low concentrations .
Antioxidant Activity
In vitro assays using DPPH radical scavenging tests revealed that this compound exhibits a dose-dependent response in scavenging free radicals, showcasing its antioxidant capacity .
Enzyme Inhibition Studies
Research indicated that this compound effectively inhibits aldose reductase with a Ki value suggesting promising therapeutic applications for diabetes management .
Mechanism of Action
The mechanism of action of pyridine-3,5-dicarbaldehyde largely depends on its reactivity with various biological and chemical targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Its aldehyde groups can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Pyridine-3,5-dicarbaldehyde can be compared with other pyridine derivatives such as pyridine-2,5-dicarbaldehyde and pyridine-4,6-dicarbaldehyde. While these compounds share similar structural features, this compound is unique in its specific reactivity and the positions of its functional groups, which influence its chemical behavior and applications .
List of Similar Compounds
- Pyridine-2,5-dicarbaldehyde
- Pyridine-4,6-dicarbaldehyde
- Pyridine-3,5-dicarboxylic acid
- Pyridine-3,5-dimethanol
This compound stands out due to its specific positioning of aldehyde groups, making it a valuable compound for targeted synthetic applications and research.
Biological Activity
Pyridine-3,5-dicarbaldehyde (also known as 3,5-pyridinedicarboxaldehyde) is a significant organic compound with diverse biological activities. This article explores its properties, synthesis, biological implications, and relevant case studies.
This compound has the molecular formula and a molecular weight of 117.12 g/mol. It is synthesized through various methods, including the oxidation of 3,5-dimethylpyridine using selenium dioxide in dioxane/water at elevated temperatures. This method yields this compound in approximately 20% yield .
Property | Value |
---|---|
Molecular Formula | C₇H₅N |
Molecular Weight | 117.12 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity
This compound exhibits various biological activities that make it a compound of interest in pharmacology and medicinal chemistry. Some key areas of its biological activity include:
- Antimicrobial Activity : Studies have demonstrated that pyridine derivatives can exhibit antimicrobial properties against various pathogens. This compound has shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .
- Antioxidant Properties : Research indicates that compounds containing pyridine rings can act as antioxidants. This compound may contribute to reducing oxidative stress in biological systems .
- Enzyme Inhibition : There is evidence that pyridine derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like cancer and diabetes .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at low concentrations .
- Antioxidant Activity : In vitro assays have shown that this compound exhibits a high capacity to scavenge free radicals. The compound's antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, revealing a dose-dependent response .
- Enzyme Inhibition Studies : this compound was tested for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrated competitive inhibition with a Ki value indicating promising therapeutic potential for managing diabetes-related conditions .
Properties
IUPAC Name |
pyridine-3,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISEQOLPGMMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479435 | |
Record name | Pyridine-3,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-04-1 | |
Record name | Pyridine-3,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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